Methoxy(cyclooctadiene)rhodium(I) dimer
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Overview
Description
Mechanism of Action
Target of Action
Methoxy(cyclooctadiene)rhodium(I) dimer is primarily used as a catalyst in various chemical reactions . It acts as a precursor for organorhodium(I) species .
Mode of Action
This compound interacts with its targets by facilitating a variety of reactions. It is known to catalyze cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process .
Biochemical Pathways
The compound is involved in the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This process is part of a broader set of reactions that contribute to the synthesis of complex organic molecules.
Result of Action
The action of this compound results in the formation of new chemical bonds and the synthesis of complex organic molecules . Its use can increase the efficiency and selectivity of certain chemical reactions.
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is typically stored at temperatures below −20°C . The presence of other substances in the reaction mixture can also affect its catalytic activity.
Biochemical Analysis
Biochemical Properties
Methoxy(cyclooctadiene)rhodium(I) dimer is known to interact with various enzymes and proteins in biochemical reactions . It acts as a catalyst for cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process . The nature of these interactions is primarily catalytic, facilitating the biochemical reactions without being consumed in the process .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role as a catalyst in biochemical reactions
Molecular Mechanism
This compound exerts its effects at the molecular level through its catalytic activity . It facilitates the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This involves binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways due to its role as a catalyst in biochemical reactions
Preparation Methods
Methoxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with methanol and 1,5-cyclooctadiene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then refluxed, and the product is purified through recrystallization .
Chemical Reactions Analysis
Methoxy(cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: It can undergo ligand exchange reactions where the methoxy or cyclooctadiene ligands are replaced by other ligands.
Addition: It participates in 1,4-addition reactions with unsaturated substrates, such as alpha,beta-unsaturated ketones and aldehydes
Common reagents used in these reactions include organoborons, alcohols, and aryl 9-BBN (9-borabicyclo[3.3.1]nonane). Major products formed from these reactions include beta-enamino esters and other organorhodium complexes .
Scientific Research Applications
Methoxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, hydroformylation, and cyclization reactions. .
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials
Comparison with Similar Compounds
Methoxy(cyclooctadiene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Similar in structure but contains a chloro ligand instead of a methoxy ligand.
Acetylacetonatobis(cyclooctene)rhodium(I): Contains acetylacetonate and cyclooctene ligands.
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I): Contains carbonyl and pentamethylcyclopentadienyl ligands
This compound is unique due to its methoxy ligand, which imparts specific reactivity and selectivity in catalytic reactions .
Properties
CAS No. |
12148-72-0 |
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Molecular Formula |
C18H32O2Rh2 |
Molecular Weight |
486.3 g/mol |
IUPAC Name |
cycloocta-1,5-diene;methanol;rhodium |
InChI |
InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;; |
InChI Key |
LEJWHNWXNMGGKE-UHFFFAOYSA-N |
Isomeric SMILES |
CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh].[Rh] |
SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
Canonical SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
Origin of Product |
United States |
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